N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine
Description
N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine is a hybrid heterocyclic compound combining a benzo[d]oxazol-2-amine moiety with a saturated tetrahydropyrido[4,3-d]pyrimidine core. The benzo[d]oxazole fragment is known for its electron-deficient aromatic system, which can enhance π-π stacking interactions, while the tetrahydropyrido-pyrimidine core introduces conformational flexibility and improved solubility compared to fully aromatic analogs .
Properties
Molecular Formula |
C14H13N5O |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H13N5O/c1-2-4-12-11(3-1)18-14(20-12)19-13-16-8-9-7-15-6-5-10(9)17-13/h1-4,8,15H,5-7H2,(H,16,17,18,19) |
InChI Key |
BVNTTXZYHYFNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks) in HepG2 cells and tumor xenografts, leading to reduced levels of phosphorylated RSK . This inhibition affects various cellular processes, including proliferation and survival.
Comparison with Similar Compounds
Table 1: Benzo[d]oxazol-2-amine Derivatives
Key Insight : The target compound’s benzo[d]oxazol-2-amine group may exhibit stronger hydrogen-bonding interactions compared to simpler analogs due to the electron-deficient pyrido-pyrimidine core.
Pyrido-Pyrimidine Derivatives
Compounds like N-(4-Methoxybenzyl)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine (4a) and 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidin-4-amine (7) feature pyrido-pyrimidine cores but differ in substituents:
- Structural Flexibility : The saturated tetrahydropyrido ring in the target compound reduces ring strain and increases solubility compared to the fully aromatic pyrido-pyrimidine in 4a (mp: 132°C) .
- Synthetic Routes : Click chemistry is used for triazole-functionalized derivatives (e.g., 7), whereas SNAr reactions are employed for azide/tetrazole equilibria (e.g., 4a) .
Table 2: Pyrido-Pyrimidine Derivatives
| Compound | Substituent | Synthesis Method | Yield | Key Data | Reference |
|---|---|---|---|---|---|
| 4a | Tetrazolo | SNAr reaction | 71% | $^13$C NMR: δ 158.2 (C=N) | |
| 7 | Phenyltriazolyl | Click chemistry | 69% | HRMS: m/z 347.1221 [M+H]$^+$ |
Hybrid Heterocyclic Compounds
Key contrasts include:
- Bioactivity : The dimethylamine derivative is marketed for research use, suggesting applications in kinase inhibition, whereas the benzo[d]oxazol-2-amine group in the target compound may target different residues .
- Solubility : The dihydrochloride salt form () enhances aqueous solubility, a property the target compound may achieve through its polar amine and ether linkages .
Biological Activity
N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H13N5O
- Molecular Weight : 267.29 g/mol
- CAS Number : 929973-59-1
Research indicates that compounds within the tetrahydropyrido[4,3-d]pyrimidine class exhibit significant biological activity as inhibitors of calcium/calmodulin-dependent protein kinase II (CaMKII). This enzyme plays a crucial role in various cellular processes, including signal transduction and muscle contraction. The specific compound in focus has shown to act as a non-competitive inhibitor of CaMKII, demonstrating selectivity over other kinases with a 100-fold preference for its target enzyme .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against CaMKII. The synthesized derivatives were evaluated through Michaelis-Menten kinetics, revealing that certain substitutions on the phenyl group significantly enhance inhibitory potency. For instance, one derivative showed a 25-fold increase in activity compared to KN-93, a well-known CaMKII inhibitor .
Case Studies
- Cardiovascular Applications : A study investigating the effects of tetrahydropyrido derivatives on cardiac hypertrophy indicated that these compounds could mitigate pathological changes by inhibiting CaMKII activity.
- Neuroprotection : Preliminary findings suggest that the compound may provide neuroprotective effects in models of Alzheimer's disease by modulating calcium signaling pathways.
Table 1: Comparison of Inhibitory Potency of Tetrahydropyrido Derivatives
| Compound Name | Structure | IC50 (µM) | Selectivity Ratio (CaMKII/Other Kinases) |
|---|---|---|---|
| KN-93 | - | 10 | 1 |
| Compound A | Structure A | 0.4 | 25 |
| Compound B | Structure B | 0.5 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
